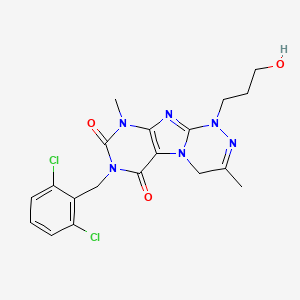

C19H20Cl2N6O3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

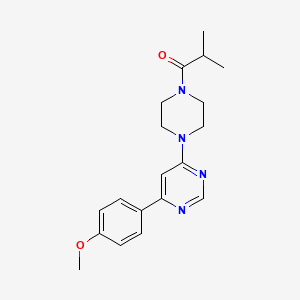

The compound C19H20Cl2N6O3 has a molecular weight of 451.31. Its IUPAC name is 1-[(3R)-3-{3-[(2,6-dichlorophenyl)methyl]-7-hydroxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperidin-1-yl]-2-methoxyethan-1-one .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The SMILES string representation for C19H20Cl2N6O3 is COCC(=O)N1CCCC(C1)c4nc(O)c3nnn(Cc2c(Cl)cccc2Cl)c3n4 .

Wissenschaftliche Forschungsanwendungen

Applications in Zeolite-Based Catalysis

Zeolites, efficient solid catalysts in the chemical industry, play a significant role in C1 chemistry, which involves the catalytic transformation of C1 molecules (CO, CO2, CH4, etc.). The design and development of zeolite-based catalysts have led to their widespread application in producing various hydrocarbons and oxygenates from C1 molecules. The advantages of combining zeolites with metallic catalytic species have been crucial in promoting the catalytic production of these compounds (Zhang, Yu, & Corma, 2020).

Catalytic Synthesis of Cyclo[18]carbon

The synthesis of Cyclo[18]carbon, a molecular carbon allotrope, can be achieved through the dehalogenation of a bromocyclocarbon precursor. This process has been demonstrated with a higher yield compared to previous methods and offers insights into the experimental and theoretical modeling of its structure (Scriven et al., 2020).

Sodium Iminoquinolates in Ring-Opening Polymerization

A study on sodium 2-arylimino-8-quinolates revealed their application in ring-opening polymerization (ROP) of rac-lactide, leading to the production of polylactides. This research highlights the influence of substituent variation within the ligand frame on catalytic activities and the resulting molecular weight distributions of polylactides (Zhang et al., 2016).

C1 Catalysis for High-Value Chemicals and Clean Fuels

C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. Recent developments in material synthesis methods and computational capabilities have greatly enhanced the efficiency of catalysts and reaction processes in this field (Bao, Yang, Yoneyama, & Tsubaki, 2019).

MOF-Based Catalysts in C1 Chemistry

Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for transforming CO, CO2, and CH4 into high-value chemicals. MOFs' role in catalysis of C1 molecules, which are typically challenging due to their inert nature, highlights their potential in addressing energy sustainability and clean fuel production (Cui, Zhang, Hu, & Bu, 2019).

Synthesis of Cyclic Carbonates from Epoxides and CO2

The synthesis of cyclic carbonates from epoxides and CO2, using CO2 as a C1 building block, has gained attention due to its application in various chemical fields. This synthesis process is an active research area, with significant developments in catalysts and catalytic systems for this atom-economic reaction (Büttner, Longwitz, Steinbauer, Wulf, & Werner, 2017).

Non-Thermal Plasma (NTP) Catalysis in C1 Chemistry

Non-thermal plasma (NTP) activated heterogeneous catalysis offers advantages in addressing the thermodynamic and kinetic limitations of C1 molecule transformation. NTP-catalysis is crucial in applications like CO2 hydrogenation and reforming of CH4 and CH3OH, highlighting the potential of this hybrid technique for practical applications in C1 chemistry (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).

Rational Design in Carbon Allotropes

The discovery and synthesis of new carbon allotropes, such as C18, represent a significant advancement in material science. The potential applications and challenges in researching these new forms of carbon highlight the ongoing evolution in the field of chemistry (Rahman & Edvinsson, 2020).

Eigenschaften

IUPAC Name |

7-[(2,6-dichlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N6O3/c1-11-9-25-15-16(22-18(25)27(23-11)7-4-8-28)24(2)19(30)26(17(15)29)10-12-13(20)5-3-6-14(12)21/h3,5-6,28H,4,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMATCYAYXWLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2,6-dichlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide](/img/structure/B2399658.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)

![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)

![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399675.png)

![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)